1-Butyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride
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Overview
Description
1-Butyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride is a complex organic compound with the molecular formula C12H14ClN3O4S. This compound is notable for its unique structure, which includes a pyrido[2,3-d]pyrimidine core, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable pyrimidine derivative with a sulfonyl chloride reagent under anhydrous conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure consistent quality and yield. The process often requires stringent control of temperature, pressure, and reagent purity to achieve optimal results .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions may produce sulfonic acids .
Scientific Research Applications
1-Butyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: These compounds share a similar core structure and have been studied for their antitumor activity.
Indole Derivatives: Known for their biological activity and therapeutic potential.
Uniqueness
1-Butyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride is unique due to its specific substitution pattern and the presence of the sulfonyl chloride group, which imparts distinct chemical reactivity and biological activity .
Properties
CAS No. |
1334145-99-1 |
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Molecular Formula |
C12H14ClN3O4S |
Molecular Weight |
331.78 g/mol |
IUPAC Name |
1-butyl-3-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-sulfonyl chloride |
InChI |
InChI=1S/C12H14ClN3O4S/c1-3-4-5-16-10-9(11(17)15(2)12(16)18)6-8(7-14-10)21(13,19)20/h6-7H,3-5H2,1-2H3 |
InChI Key |
NOXQAIGXTGXMBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=N2)S(=O)(=O)Cl)C(=O)N(C1=O)C |
Origin of Product |
United States |
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